molecular formula C6H8O2 B14599369 5-methyl-3,6-dihydro-2H-pyran-2-one CAS No. 60920-98-1

5-methyl-3,6-dihydro-2H-pyran-2-one

Cat. No.: B14599369
CAS No.: 60920-98-1
M. Wt: 112.13 g/mol
InChI Key: IIYNNYLLNPQODO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-3,6-dihydro-2H-pyran-2-one is a chemical compound belonging to the class of 5,6-dihydro-2H-pyran-2-ones. This structural motif is a ubiquitous α,β-unsaturated δ-lactone found in a range of biologically active natural products and serves as a versatile synthetic building block . Compounds featuring the 5,6-dihydro-2H-pyran-2-one core have attracted significant attention in scientific research due to their diverse pharmacological profiles. Natural products containing this scaffold have been reported to exhibit promising biological activities, including antifungal , antidepressant, and anti-inflammatory properties . The α,β-unsaturated lactone moiety can act as a Michael acceptor, which is often crucial for its interactions with biological targets . From a synthetic chemistry perspective, the 5,6-dihydro-2H-pyran-2-one structure is a key intermediate in organic synthesis. It can be used in various ring transformation reactions and is a common precursor in the stereoselective total synthesis of more complex natural molecules . As such, this compound provides a valuable scaffold for medicinal chemistry exploration and the development of novel bioactive agents. This product is intended for research use only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

60920-98-1

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

IUPAC Name

3-methyl-2,5-dihydropyran-6-one

InChI

InChI=1S/C6H8O2/c1-5-2-3-6(7)8-4-5/h2H,3-4H2,1H3

InChI Key

IIYNNYLLNPQODO-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(=O)OC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3,6-dihydro-2H-pyran-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-pentenoic acid with an acid catalyst can yield the desired lactone through intramolecular esterification . Another method involves the use of Grignard reagents in the presence of a chiral phosphine-copper iodide catalyst to achieve enantioselective conjugate addition .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3,6-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the lactone to its corresponding diol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the lactone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines and thiols are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, ketones, diols, and various substituted lactones, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural differences among analogs include:

  • Substituent position : Methyl groups at positions 4, 5, or 6 alter electronic distribution and steric effects.
  • Ring saturation : 3,6-dihydro vs. 5,6-dihydro configurations influence ring planarity and reactivity.
  • Substituent type : Alkyl chains, hydroxy groups, or aromatic moieties modulate solubility and bioactivity.
Table 1: Comparative Analysis of Pyran-2-one Derivatives
Compound Name Substituent Position/Type Biological Activity Key Findings
5-Methyl-3,6-dihydro-2H-pyran-2-one 5-methyl, 3,6-dihydro Hypothesized enzymatic/antifungal activity Structural similarity to active α-substituted pyrones suggests potential activity .
4-Methyl-5,6-dihydro-2H-pyran-2-one 4-methyl, 5,6-dihydro Antiproliferative Isolated from mangrove fungi; moderate cytotoxicity in cancer cell lines .
6-Propyl-5,6-dihydro-2H-pyran-2-one 6-propyl, 5,6-dihydro Volatile metabolite Identified in Daldinia clavata; role in fungal ecology inferred .
6-(5-Hydroxy-6-methylheptyl)-5,6-dihydro-2H-pyran-2-one 6-(hydroxyalkyl), 5,6-dihydro Antifungal Disrupts Alternaria solani spore germination (IC₅₀ = 30.6 μg/mL) .
5-Hydroxy-6-[(E)-2-phenylethenyl]-5,6-dihydro-2H-pyran-2-one 5-hydroxy, 6-phenylethenyl α-Glucosidase inhibition Inhibits α-glucosidase (97% at 250 µg/mL), potential for diabetes management .

Impact of Substituent Position on Bioactivity

  • α-Substitution : Compounds with substituents at the α-position (e.g., 5-methyl or 6-alkyl in 5,6-dihydro derivatives) exhibit enhanced enzymatic and antifungal activity due to optimal steric and electronic interactions .
  • γ-Substitution : γ-Substituted analogs (e.g., chelidonic acid) lack activity, underscoring the necessity of α-position functionalization .

Role of Ring Saturation

  • 5,6-Dihydro vs. 3,6-Dihydro : 5,6-Dihydro configurations (e.g., 4-methyl-5,6-dihydro-2H-pyran-2-one) are more prevalent in bioactive natural products, likely due to improved stability and hydrogen-bonding capacity . The 3,6-dihydro variant may exhibit distinct reactivity due to altered ring strain.

Substituent Type and Functionalization

  • Hydrophobic groups (e.g., propyl or phenylethenyl) enhance membrane permeability, as seen in antifungal and cytotoxic derivatives .
  • Hydroxy groups (e.g., 5-hydroxy in 5,6-dihydro analogs) improve solubility and enable hydrogen bonding with biological targets, critical for enzyme inhibition .

Q & A

Q. How can the molecular structure of 5-methyl-3,6-dihydro-2H-pyran-2-one be unambiguously determined in synthetic products?

Methodological Answer: The compound’s structure can be confirmed via a combination of high-resolution mass spectrometry (HRMS) and NMR spectroscopy . For example, describes using HRMS to determine molecular mass and isotopic patterns, while 2D NMR experiments (COSY, HSQC, HMBC) resolve coupling interactions and long-range correlations. X-ray crystallography is definitive for absolute configuration determination, as demonstrated for a bromobenzoate derivative of a related dihydropyranone .

Q. What laboratory-scale synthetic routes are recommended for this compound?

Methodological Answer: A common approach involves acid-catalyzed cyclization of α,β-unsaturated carbonyl precursors. For instance, details the reaction of vinylacetic acid with paraformaldehyde in the presence of concentrated sulfuric acid and glacial acetic acid. Key parameters include temperature control (40–60°C) and solvent selection (e.g., ethanol) to minimize side reactions. Yields can be optimized using Dean-Stark traps to remove water .

Q. What safety precautions are critical when handling this compound?

Methodological Answer: The compound is classified under UN 1224 (flammable liquid, Category III). Storage requires inert atmospheres (argon/nitrogen) and refrigeration (2–8°C) to prevent degradation. emphasizes avoiding contact with oxidizing agents and using explosion-proof equipment during large-scale reactions due to its low flash point .

Advanced Research Questions

Q. How can stereochemical outcomes in dihydropyranone derivatives be controlled during synthesis?

Methodological Answer: Stereoselectivity is influenced by chiral catalysts and reaction conditions. For example, highlights the use of Sharpless asymmetric dihydroxylation to install stereocenters in a hexyl side chain. Polar solvents (e.g., DMF) and low temperatures (−20°C) favor specific enantiomers, while circular dichroism (CD) or optical rotation validates stereochemical purity .

Q. What analytical strategies resolve contradictions in biological activity data for dihydropyranones?

Methodological Answer: Discrepancies in cytotoxicity or antimicrobial activity (e.g., vs. 12) may arise from impurities or stereoisomerism. HPLC-MS purity assays (≥98%) and chiral column chromatography isolate enantiomers. In vitro assays should include positive controls (e.g., doxorubicin for cytotoxicity) and dose-response curves (IC50 calculations) to standardize results .

Q. How can computational methods predict reaction pathways for dihydropyranone functionalization?

Q. What strategies improve the stability of dihydropyranones in biological assays?

Methodological Answer: Instability in aqueous media (due to lactone ring hydrolysis) can be mitigated by prodrug design (e.g., esterification of the hydroxyl group) or nanoparticle encapsulation . reports enhanced antifungal activity of a 6-propyl-dihydropyranone derivative when stabilized in liposomal formulations .

Data Analysis & Experimental Design

Q. How should researchers design experiments to evaluate structure-activity relationships (SAR) in dihydropyranones?

Methodological Answer:

  • Core modifications: Synthesize analogs with variations in substituents (e.g., methyl vs. ethyl groups at position 5).
  • Side-chain diversification: Introduce aryl or alkyl groups (e.g., phenylhexyl in ) to assess hydrophobic interactions.
  • Assay selection: Use parallel artificial membrane permeability assays (PAMPA) for bioavailability and Western blotting for target engagement (e.g., inhibition of NF-κB in cancer cells) .

Q. What statistical methods are appropriate for analyzing contradictory cytotoxicity data?

Methodological Answer: Apply multivariate analysis (ANOVA) to account for variables like cell line heterogeneity (e.g., HL-60 vs. HeLa in ). Principal Component Analysis (PCA) identifies outliers, while Bland-Altman plots assess inter-laboratory reproducibility. recommends ≥3 biological replicates and Bonferroni correction for multiple comparisons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.